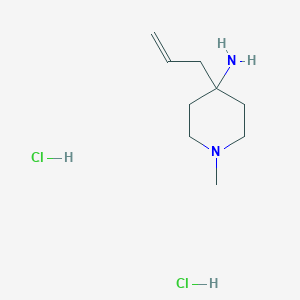

1-Methyl-4-prop-2-enylpiperidin-4-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in several studies. For instance, a one-pot synthesis of highly functionalized hexa-substituted 1,4-dihydropyridines (1,4-DHPs) is described, which involves the formation of a dihydropyridine ring by creating two C-C bonds and one C-N bond in a single synthetic operation . Another study reports the single-step synthesis of 5,6,7,8-tetrahydroindolizines via the annulation of 2-formylpiperidine and 1,3-dicarbonyl compounds . Additionally, the synthesis of 1-methylpiperidylidene-2-sulfon(cyan)amides from 1-methyl-1,2,3,4-tetrahydropyridine with organic azides is discussed, which proceeds via a tetrazabicyclo[4.3.0]non-3-ene intermediate .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The conformational analysis and crystal structure of a piperidine derivative is studied, providing insights into the solid and solution conformations . This type of analysis is essential for understanding the behavior of "1-Methyl-4-prop-2-enylpiperidin-4-amine;dihydrochloride" at the molecular level.

Chemical Reactions Analysis

The reactivity of piperidine derivatives is highlighted in several papers. For example, the C6-methylsulfanyl group in the synthesized 1,4-DHPs can be substituted with primary and secondary amines, allowing for further structural diversity . The reaction of 1-methyl-1,2,3,4-tetrahydropyridine with organic azides to form 1-methylpiperidylidene-2-sulfon(cyan)amides is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are explored in the context of their synthesis and potential applications. The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride provides insights into the effects of reaction conditions on yield and product formation . The thermal stability and phase transitions of a piperidine derivative are investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are important for understanding the stability of such compounds .

Scientific Research Applications

Synthesis and Biological Activity

1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride is involved in the synthesis of complex organic compounds with potential biological activities. For instance, derivatives of 1H-benzimidazole synthesized through the formation of 1-methyl-1H-benzimidazol-2-amine, which shares a similar structural motif, have exhibited significant antibacterial and cytotoxic properties. This highlights the potential of 1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride in the development of novel antimicrobial and anticancer agents (Noolvi et al., 2014).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, 1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride has potential applications in the synthesis of novel Hindered Amine Light Stabilizers (HALS). These HALS are crucial for enhancing the longevity and stability of polymers exposed to light, especially UV radiation. The successful copolymerization of derivatives, such as 1-(but-3-enyl)-2,2,6,6-tetramethylpiperidine, with ethylene or propylene, indicates the utility of 1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride in creating advanced materials with improved resistance to photodegradation (Wilén et al., 2000).

Analytical Chemistry

In analytical chemistry, derivatives of 1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride can be used for the enantioselective oxidation of amines, which is crucial for the synthesis of chiral compounds. The modification of gold electrodes with self-assembled monolayers of chiral nitroxyl radical compounds, which are structurally related to 1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride, demonstrates the potential for developing sensitive and selective sensors for chiral amine compounds (Kashiwagi et al., 1999).

Organic Chemistry and Catalysis

In organic chemistry, the structural framework of 1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride is instrumental in reductive amination processes, which are key reactions in the synthesis of various amines. The high yield and efficiency of these reactions underscore the importance of 1-Methyl-4-prop-2-enylpiperidin-4-amine; dihydrochloride derivatives in the development of new synthetic methodologies and catalysts (Senguttuvan et al., 2013).

properties

IUPAC Name |

1-methyl-4-prop-2-enylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c1-3-4-9(10)5-7-11(2)8-6-9;;/h3H,1,4-8,10H2,2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVCNNANIZGEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CC=C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)

![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)